Hafnium oxide
Vue d'ensemble
Description
L'oxyde de hafnium, également connu sous le nom de dioxyde de hafnium ou de hafnia, est un composé inorganique de formule chimique HfO₂. Ce solide incolore est l'un des composés les plus courants et stables du hafnium. C'est un isolant électrique avec une bande interdite de 5,3 à 5,7 électron-volts . L'oxyde de hafnium est largement utilisé dans diverses applications de haute technologie en raison de ses propriétés uniques, telles qu'un point de fusion élevé, une stabilité chimique et une constante diélectrique élevée .
Applications De Recherche Scientifique
Hafnium oxide has a wide range of applications in scientific research and industry:
Semiconductors: It is used as a high-κ dielectric material in dynamic random-access memory (DRAM) capacitors and advanced metal-oxide-semiconductor devices.
Optical Coatings: This compound is used in optical coatings due to its high refractive index and transparency in the ultraviolet to infrared range.
Nonvolatile Memory Technologies: Its ferroelectric properties make it suitable for use in nonvolatile memory technologies, which can store data for extended periods even without power.
Protective Barrier Layers: This compound’s robustness and resistance to oxidation, copper corrosion, and general weathering make it useful as protective barrier layers in semiconductor processing.
Safety and Hazards
Orientations Futures
Hafnium Oxide is being leveraged for the next generation of computing memory . Its ferroelectric properties suggest that these materials could be pivotal in developing new nonvolatile memory technologies . Scientists are advancing the use of this compound for the next generation of non-volatile computing memory, offering significant advantages over existing technologies .
Mécanisme D'action
Target of Action
Hafnium oxide (HfO2) is primarily targeted for use in semiconductor applications . It is known for its unique properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross section . These properties make it an attractive material for the continuous down-scaling of integrated circuits .
Mode of Action
This compound nanoparticles are synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal this compound (t-HfO2) nanoparticles or monoclinic this compound (m-HfO2) nanoparticles is related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .
Biochemical Pathways
The polarization switching pathway in ferroelectric hafnia is a key area of study . The switching pathway involves a transient tetragonal-like local structure, as oxygen ions shift in locations and remain within their parent hafnium polyhedra .
Pharmacokinetics
This suggests that the formation of HfO2 nanoparticles is controlled by the surface-deposition reaction , which could potentially influence its bioavailability.
Result of Action
This compound displays ferroelectricity, meaning it can store data for extended periods even without power . This characteristic suggests that these materials could be pivotal in developing new nonvolatile memory technologies . Moreover, the formation of HfO2 nanoparticles was obviously promoted and the size was reduced by the addition of seeds .
Analyse Biochimique
Biochemical Properties
Hafnium oxide has been found to interact with various biomolecules. For instance, it has been shown to have good cytocompatibility and affinity for proteins, represented by fibronectin and especially albumin . The nature of these interactions is likely due to the specific surface chemistry of this compound .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For example, it has been found to cause a two-fold enhanced antibacterial effect, better cell attachment, significantly improved proliferation of cells, five-fold rise in the cellular Young’s modulus, slightly stronger production of reactive oxygen species, and formation of cell clusters . These effects suggest that this compound can influence cell function in a variety of ways.
Molecular Mechanism
It has been suggested that the switching pathway involves a transient tetragonal-like local structure, as oxygen ions shift in locations and remain within their parent hafnium polyhedra . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found that the thermal conductivity of this compound is length-dependent below 100 nm . This suggests that this compound’s effects on cellular function may change over time, possibly due to its stability, degradation, or long-term effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, radiotherapy-activated this compound nanoparticles have been shown to kill more cancer cells than radiotherapy alone, revealing good cytocompatibility and affinity for proteins
Metabolic Pathways
It has been suggested that oxygen vacancies, which are the most frequently observed intrinsic defect in HfO2-based films, determine the physical/electrical properties and device performance . This could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
It has been suggested that this compound induces subcellular distribution of certain proteins .
Méthodes De Préparation
L'oxyde de hafnium peut être synthétisé par plusieurs méthodes :
Voie Hydrothermale : Cette méthode implique l'utilisation de tétrachlorure de hafnium comme matière de départ et d'hydroxyde de sodium pour ajuster le pH.
Technique Sol-Gel : Cette méthode implique l'hydrolyse et la condensation d'alcoolats de hafnium, ce qui conduit à la formation de nanoparticules d'oxyde de hafnium.
Production Industrielle : L'oxyde de hafnium est produit industriellement par fusion alcaline, dissolution d'acide chlorhydrique, cristallisation, élimination des impuretés, précipitation, filtration et séchage.
Analyse Des Réactions Chimiques
L'oxyde de hafnium est relativement inerte mais peut subir plusieurs types de réactions chimiques :
Réaction avec les Acides Forts : Il réagit avec l'acide sulfurique concentré pour produire du sulfate de hafnium.
Réaction avec les Bases Fortes : Il réagit avec les bases fortes, bien qu'il soit généralement résistant à la plupart des acides et des bases courants.
Réaction avec l'Acide Fluorhydrique : L'oxyde de hafnium se dissout lentement dans l'acide fluorhydrique pour former des anions fluorohafnates.
Réaction avec le Chlore : À des températures élevées, il réagit avec le chlore en présence de graphite ou de tétrachlorure de carbone pour produire du tétrachlorure de hafnium.
4. Applications de la Recherche Scientifique
L'oxyde de hafnium a une large gamme d'applications dans la recherche scientifique et l'industrie :
Semi-conducteurs : Il est utilisé comme matériau diélectrique à haute constante κ dans les condensateurs de mémoire vive dynamique (DRAM) et les dispositifs métal-oxyde-semiconducteur avancés.
Revêtements Optiques : L'oxyde de hafnium est utilisé dans les revêtements optiques en raison de son indice de réfraction élevé et de sa transparence dans la plage ultraviolette à infrarouge.
Technologies de Mémoire Non Volatiles : Ses propriétés ferroélectriques le rendent approprié pour une utilisation dans les technologies de mémoire non volatiles, qui peuvent stocker des données pendant de longues périodes même sans alimentation.
Couches de Barrière Protectrices : La robustesse de l'oxyde de hafnium et sa résistance à l'oxydation, à la corrosion du cuivre et aux intempéries générales en font un matériau utile comme couches de barrière protectrices dans le traitement des semi-conducteurs.
5. Mécanisme d'Action
Le mécanisme par lequel l'oxyde de hafnium exerce ses effets est principalement lié à ses propriétés diélectriques. Dans les applications des semi-conducteurs, l'oxyde de hafnium agit comme un matériau diélectrique à haute constante κ, ce qui améliore les performances des transistors et des condensateurs en réduisant les courants de fuite et en augmentant la capacité . Le comportement ferroélectrique de l'oxyde de hafnium est influencé par l'atmosphère environnante, qui peut modifier son arrangement de charge électrique interne lorsqu'un champ électrique externe est appliqué .
Comparaison Avec Des Composés Similaires
L'oxyde de hafnium est souvent comparé à d'autres composés similaires, tels que :
Oxyde de Zirconium (ZrO₂) : L'oxyde de hafnium et l'oxyde de zirconium ont des propriétés chimiques et physiques similaires en raison de leurs rayons ioniques proches.
Oxyde de Titane (TiO₂) : Contrairement à l'oxyde de hafnium, l'oxyde de titane présente du titane hexacoordonné dans toutes les phases, tandis que l'oxyde de hafnium est constitué de centres métalliques heptacoordonnés.
Tétrahalogénures de Hafnium : L'oxyde de hafnium peut réagir avec les halogènes pour former des tétrahalogénures de hafnium, tels que le tétrachlorure de hafnium et le tétrafluorure de hafnium.
Les propriétés uniques de l'oxyde de hafnium, telles que sa constante diélectrique élevée et son comportement ferroélectrique, en font un matériau précieux dans diverses applications de haute technologie, le distinguant d'autres composés similaires.
Propriétés
IUPAC Name |
dioxohafnium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBYAVZURUTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Hf]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfO2 | |
Record name | Hafnium(IV) oxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hafnium(IV)_oxide | |
Description | Chemical information link to Wikipedia. | |
Record name | Hafnium dioxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hafnium_dioxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893204 | |
Record name | Hafnium oxide (HfO2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid, Off-white odorless powder; [Alfa Aesar MSDS] | |
Record name | Hafnium oxide (HfO2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hafnium dioxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14491 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
12055-23-1, 37230-85-6 | |
Record name | Hafnium oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12055-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hafnium oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hafnium oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hafnium dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158931 | |
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Record name | Hafnium oxide (HfO2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hafnium oxide (HfO2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hafnium dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.818 | |
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